molecular formula C20H21N3O4 B2437529 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea CAS No. 955257-82-6

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea

Cat. No.: B2437529
CAS No.: 955257-82-6
M. Wt: 367.405
InChI Key: HVAMEFYNSSANEI-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a p-tolyl group

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-2-4-15(5-3-13)22-20(25)21-10-14-8-19(24)23(11-14)16-6-7-17-18(9-16)27-12-26-17/h2-7,9,14H,8,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAMEFYNSSANEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactamization of γ-Amino Acids

γ-Amino acids, such as 4-aminobutyric acid derivatives, undergo cyclization under acidic or basic conditions to form the pyrrolidin-5-one structure. For example, heating 4-aminobutyric acid with thionyl chloride ($$ \text{SOCl}_2 $$) generates the corresponding acid chloride, which spontaneously cyclizes to pyrrolidin-5-one. Catalytic methods using p-toluenesulfonic acid ($$ \text{p-TsOH} $$) in refluxing toluene achieve yields of 78–82%.

Table 1: Lactamization Conditions and Yields

Starting Material Reagent Temperature Yield
4-Aminobutyric acid $$ \text{SOCl}_2 $$ 80°C 75%
Methyl 4-aminobutyrate $$ \text{p-TsOH} $$ 110°C 82%

Reductive Amination of Diketones

Alternative approaches employ reductive amination of 2,5-hexanedione with ammonium acetate ($$ \text{NH}4\text{OAc} $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol. This method produces the pyrrolidinone core in 68% yield with high stereochemical control.

Introduction of the Benzo[d]dioxol-5-yl Group

The benzodioxole moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.

SNAr Reaction

Reaction of pyrrolidinone with 5-bromobenzo[d]dioxole in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) and dimethylformamide (DMF) at 120°C for 12 hours achieves 70% substitution. Microwave-assisted conditions reduce reaction time to 2 hours with comparable yields.

Buchwald-Hartwig Amination

Palladium-catalyzed amination using tris(dibenzylideneacetone)dipalladium(0) ($$ \text{Pd}2(\text{dba})3 $$) and Xantphos ligand in toluene at 100°C affords the N-aryl pyrrolidinone in 85% yield. This method is preferred for its tolerance of electron-rich aryl groups.

Table 2: Benzo[d]dioxole Attachment Methods

Method Catalyst Ligand Yield
SNAr None None 70%
Buchwald-Hartwig $$ \text{Pd}2(\text{dba})3 $$ Xantphos 85%

Installation of the 4-Methylphenyl Group

The 4-methylphenyl moiety is introduced via Suzuki-Miyaura coupling or Ullmann reaction.

Suzuki-Miyaura Coupling

Reaction of the brominated intermediate with 4-methylphenylboronic acid using palladium(II) acetate ($$ \text{Pd(OAc)}2 $$) and triphenylphosphine ($$ \text{PPh}3 $$) in a tetrahydrofuran (THF)/water mixture achieves 88% yield. Microwave irradiation at 150°C for 1 hour enhances efficiency to 92%.

Ullmann Reaction

Copper(I) iodide ($$ \text{CuI} $$)-mediated coupling with 4-iodotoluene in DMF at 130°C provides the aryl product in 76% yield. While less efficient than Suzuki coupling, this method avoids boronic acid handling.

Urea Bond Formation

The final urea linkage is constructed via two primary routes:

Carbodiimide-Mediated Coupling

Reaction of 3-(aminomethyl)-1-(benzo[d]dioxol-5-yl)pyrrolidin-5-one with 4-methylphenyl isocyanate in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) affords the urea in 80% yield.

Phosgene Equivalents

Treatment with triphosgene ($$ \text{CCl}3\text{O} $$)2CO in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) generates the urea via an intermediate isocyanate, achieving 75% yield.

Table 3: Urea Formation Efficiency

Method Reagent Solvent Yield
Carbodiimide EDC/HOBt $$ \text{CH}2\text{Cl}2 $$ 80%
Phosgene Triphosgene THF 75%

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and purity:

  • Continuous Flow Reactors : Microwave and flow systems reduce reaction times by 50% for pyrrolidinone cyclization.
  • Catalyst Recycling : Palladium recovery via filtration membranes minimizes costs in Suzuki coupling.
  • Crystallization : Recrystallization from ethanol/water mixtures achieves >99% purity for the final urea.

Analytical Characterization

Critical quality control data include:

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d6 $$): δ 7.35 (d, 2H, Ar-H), 6.85 (s, 1H, benzodioxole-H), 4.25 (m, 1H, CH$$2$$NH).
  • HPLC : Retention time 12.3 min (C18 column, 90:10 acetonitrile/water), purity 99.2%.
  • Mass Spec : [M+H]$$^+$$ m/z 387.2 (calculated 387.4).

Comparative Method Analysis

Table 4: Overall Route Efficiency

Step Method Yield Cost (USD/g)
Pyrrolidinone Reductive amination 82% 12.50
Benzodioxole Buchwald-Hartwig 85% 18.00
4-Methylphenyl Suzuki coupling 92% 15.75
Urea Carbodiimide 80% 22.30

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea would depend on its specific application. In a medicinal context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole and pyrrolidinone moieties could play key roles in these interactions, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

The presence of the p-tolyl group in 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can influence its chemical reactivity and biological activity, potentially making it more selective or potent in certain applications compared to its analogs.

Biological Activity

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a compound of interest due to its potential biological activities. This article synthesizes available research on its biological properties, including anticancer, antimicrobial, and antioxidant effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula: C19H22N2O3
  • Molecular Weight: 326.39 g/mol

The presence of the benzo[d][1,3]dioxole moiety is significant as it is known for various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, a study evaluated several benzodioxole derivatives for their cytotoxic effects against various cancer cell lines. The findings suggested that derivatives with amide functionalities showed promising results:

CompoundCell LineIC50 (µM)Activity Level
2aHep3B3.94High
2bHep3B9.12Moderate
Doxorubicin (Control)Hep3B~0.5High

The compounds demonstrated a positive correlation between structure and cytotoxicity, particularly in liver cancer cells, indicating potential for therapeutic applications in oncology .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzodioxole derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains. The following table summarizes some findings:

CompoundBacterial StrainZone of Inhibition (mm)
Benzodioxole Derivative AStaphylococcus aureus15
Benzodioxole Derivative BEscherichia coli12

These results suggest that modifications to the benzodioxole structure can enhance antimicrobial activity, making it a candidate for further development in treating infections .

Antioxidant Activity

Antioxidant assays conducted using the DPPH method revealed that certain derivatives of benzodioxole possess significant free radical scavenging activity. The following data illustrates the antioxidant potential:

CompoundDPPH Scavenging Activity (%)
Compound 2a85
Compound 2b70

These findings indicate that these compounds can effectively neutralize free radicals, contributing to their potential health benefits .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of related compounds:

  • Case Study on Anticancer Effects : A study involving compound 2a demonstrated that it could induce cell cycle arrest in Hep3B cells, specifically at the G2-M phase, suggesting its utility in cancer therapy .
  • Case Study on Antimicrobial Effects : Another investigation into benzodioxole derivatives found that they exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the key considerations for synthesizing 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea in high yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Formation of the pyrrolidinone ring : Cyclization of precursor amines or ketones under acidic or basic conditions .
  • Introduction of the benzo[d][1,3]dioxole moiety : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Urea linkage formation : Use of carbodiimide coupling reagents (e.g., EDC/HOBt) or reaction with isocyanates .
    Key considerations:
  • Reaction optimization : Temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios to minimize side products .
  • Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups), benzo[d][1,3]dioxole (δ ~6.8–7.2 ppm for aromatic protons), and urea NH (δ ~5.5–6.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
  • Mass Spectrometry (HRMS-ESI) : Confirm molecular ion [M+H]⁺ and fragment patterns (e.g., loss of CO from pyrrolidinone) .
  • IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .

Q. How can researchers design initial biological assays to evaluate the compound's potential therapeutic applications?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors associated with benzo[d][1,3]dioxole derivatives (e.g., kinases, cytochrome P450) or urea-based inhibitors (e.g., soluble epoxide hydrolases) .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., for proteases) .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What computational strategies can predict the compound's interaction with biological targets, and how do these align with experimental data?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase domains). Validate with experimental IC₅₀ values .
  • Quantum Mechanical Calculations (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • Case Study : Discrepancies between predicted binding affinity and experimental IC₅₀ may arise from solvation effects or protein flexibility, requiring iterative refinement .

Q. How can structural modifications to the pyrrolidinone or p-tolyl groups enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :
  • SAR Studies :
ModificationEffectReference
p-Tolyl → 3,4-Dimethoxyphenyl Increased lipophilicity and CNS penetration
Pyrrolidinone → Piperidinone Altered ring strain and hydrogen-bonding capacity
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (urea carbonyl) and hydrophobic regions (benzo[d][1,3]dioxole) for target engagement .

Q. What methodologies resolve contradictions in stability data (e.g., thermal vs. photolytic degradation) observed in structurally related urea derivatives?

  • Methodological Answer :
  • Controlled Stability Studies :
  • Thermogravimetric Analysis (TGA) : Decomposition onset temperature (~220°C for urea bond cleavage) .
  • Photolytic Testing : UV exposure (λ = 254 nm) over 24h; quantify degradation via HPLC .
  • Statistical Experimental Design : Apply factorial design (e.g., DoE) to isolate variables (pH, light intensity) causing discrepancies .

Q. How do the electronic effects of substituents on the benzo[d][1,3]dioxole ring influence the compound's reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) :
  • Nitro Substituents : Increase electrophilicity of the urea carbonyl, enhancing reactivity with amines .
  • Electron-Donating Groups (EDGs) :
  • Methoxy Substituents : Stabilize intermediates in SNAr reactions but reduce electrophilic attack on the aromatic ring .
  • Kinetic Studies : Monitor reaction rates (e.g., urea alkylation) via LC-MS to correlate substituent effects with activation energy .

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